
Spectral Data Analysis of 3-Cyclohexylpropan-1-
ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Cyclohexylpropan-1-ol

Cat. No.: B073554 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-
Cyclohexylpropan-1-ol (CAS No: 1124-63-6), a key intermediate in pharmaceutical and fine

chemical synthesis. This document presents an in-depth analysis of its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed

experimental protocols and data interpretation.

Spectral Data Summary
The following tables summarize the key quantitative data obtained from the spectral analysis of

3-Cyclohexylpropan-1-ol.

¹H NMR (Proton NMR) Spectral Data
Solvent: CDCl₃, Frequency: 400 MHz

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b073554?utm_src=pdf-interest
https://www.benchchem.com/product/b073554?utm_src=pdf-body
https://www.benchchem.com/product/b073554?utm_src=pdf-body
https://www.benchchem.com/product/b073554?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073554?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

3.65 Triplet 2H 6.5 -CH₂-OH

1.80 - 1.60 Multiplet 5H - Cyclohexyl H

1.55 - 1.45 Multiplet 2H - -CH₂-CH₂-OH

1.30 - 1.10 Multiplet 6H - Cyclohexyl H

0.95 - 0.80 Multiplet 2H - Cyclohexyl H

1.40 (variable) Singlet 1H - -OH

¹³C NMR (Carbon NMR) Spectral Data
Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ) ppm Carbon Type Assignment

63.2 CH₂ -CH₂-OH

37.8 CH Cyclohexyl CH

34.5 CH₂ Cyclohexyl CH₂

33.3 CH₂ -CH₂-CH₂-OH

30.5 CH₂ Cyclohexyl CH₂

26.8 CH₂ Cyclohexyl CH₂

26.5 CH₂ Cyclohexyl CH₂

IR (Infrared) Spectral Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073554?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber
(cm⁻¹)

Intensity Functional Group Vibrational Mode

3330 Strong, Broad O-H Stretching

2920 Strong C-H (sp³) Stretching

2850 Strong C-H (sp³) Stretching

1450 Medium C-H Bending

1060 Strong C-O Stretching

MS (Mass Spectrometry) Data
Ionization Method: Electron Ionization (EI)

m/z Ratio Relative Intensity (%) Proposed Fragment

142 5 [M]⁺ (Molecular Ion)

124 20 [M - H₂O]⁺

97 40 [C₇H₁₃]⁺

83 100
[C₆H₁₁]⁺ (Cyclohexyl cation) -

Base Peak

67 55 [C₅H₇]⁺

55 85 [C₄H₇]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the cited spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of

3-Cyclohexylpropan-1-ol.

Instrumentation: 400 MHz NMR Spectrometer.
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Sample Preparation:

Approximately 10-20 mg of 3-Cyclohexylpropan-1-ol was dissolved in 0.7 mL of deuterated

chloroform (CDCl₃) in a clean, dry NMR tube.

The sample was gently agitated to ensure complete dissolution.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: 12 ppm

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled experiment.

Number of Scans: 256

Relaxation Delay: 2.0 s

Spectral Width: 200 ppm

Reference: CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 3-Cyclohexylpropan-1-ol.

Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total

Reflectance (ATR) accessory.

Sample Preparation:
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A small drop of neat 3-Cyclohexylpropan-1-ol was placed directly onto the ATR crystal.

The pressure arm was lowered to ensure good contact between the sample and the crystal.

Acquisition Parameters:

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

Mode: Transmittance

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 3-
Cyclohexylpropan-1-ol.

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS).

Sample Preparation:

A dilute solution of 3-Cyclohexylpropan-1-ol was prepared in dichloromethane.

GC-MS Parameters:

Injection Volume: 1 µL

Inlet Temperature: 250°C

Carrier Gas: Helium

Ionization Mode: Electron Ionization (EI)

Ionization Energy: 70 eV

Mass Range: m/z 40 - 400
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Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of 3-
Cyclohexylpropan-1-ol.
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Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectral Data Analysis of 3-Cyclohexylpropan-1-ol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b073554#3-cyclohexylpropan-1-ol-spectral-data-nmr-
ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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